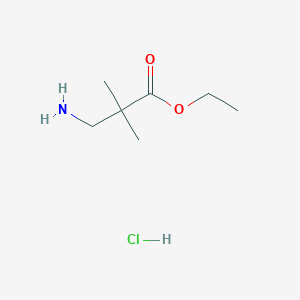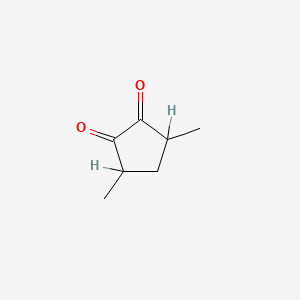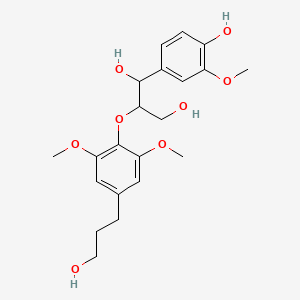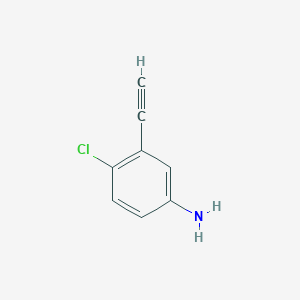
3,7-二溴二苯并噻吩 5,5-二氧化物
描述
3,7-Dibromodibenzothiophene 5,5-dioxide (DBTDO), with the CAS number 83834-12-2, has a chemical structure of 4,4’-dibromo-1,1’-biphenyl with a Sulfonyl (SO2) bridge . It is an electron-deficient moiety due to the electron-withdrawing character of the SO2 group . It is used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity .
Synthesis Analysis
The synthesis of novel thiophene-phenylene oligomer derivatives with a dibenzothiophene-5,5-dioxide core for use in organic solar cells has been reported .Molecular Structure Analysis
The molecular formula of DBTDO is C12H6Br2O2S . It has a topologically similar structure to that of fluorene .Chemical Reactions Analysis
DBTDO is used as a building block in the synthesis of D–A type conjugated oligomers or polymers .Physical And Chemical Properties Analysis
DBTDO has a molecular weight of 374.05 g/mol . It is a solid at 20 degrees Celsius . The compound has a topological polar surface area of 42.5 Ų .科学研究应用
电致发光材料
3,7-二溴二苯并噻吩 5,5-二氧化物因其在电致发光中的应用而受到研究。当该化合物与二甲基芴或甲基咔唑等特定基团官能化时,显示出在有机发光二极管 (OLED) 中使用的有希望的特性。这些材料表现出高性能,在蓝色到紫蓝色 OLED 器件中实现了令人印象深刻的亮度和效率 (Grisorio 等,2010)。
合成化学和分子多样性
涉及 3,7-二溴二苯并噻吩 5,5-二氧化物的钯催化的分子内氧化环化导致稠合联芳基砜的合成。这条化学途径允许创建各种取代的二苯并噻吩-5,5-二氧化物,这对于开发具有有机化学和药物开发潜在应用的不同分子结构非常重要 (Laha & Sharma, 2018)。
光学性质
3,7-二溴二苯并噻吩 5,5-二氧化物衍生物的光学性质一直是人们感兴趣的主题。通过偶联和 Friedel-Crafts 反应合成的化合物表现出独特的光学行为,包括荧光光谱的显着位移,具体取决于溶剂和成膜,这可能对材料科学和光子学产生影响 (Pei-hua, 2010)。
杂环化学
在杂环化学领域,已经从二苯并噻吩合成结合苯并噻吩和苯并咪唑/三唑核的新型五环系统。这些系统显示出抗菌活性的潜力,可用于研究新化学实体的光谱特征 (Maisuradze 等,2017)。
光物理学和有机电子学
3,7-二溴二苯并噻吩 5,5-二氧化物衍生物已在有机电子学领域得到探索。例如,它们掺入共轭低聚物会改变前沿轨道能级,增加电子亲和力并产生具有明亮蓝色发射的高荧光材料。这些特性对于开发有机电子学和光电子学中的先进材料至关重要 (Perepichka 等,2005)。
作用机制
Target of Action
It is known that dbtdo is an electron-deficient moiety due to the electron-withdrawing character of the so2 group . This property allows it to act as an electron acceptor in various chemical reactions .
Mode of Action
DBTDO interacts with its targets by accepting electrons due to its electron-deficient nature . This interaction results in changes in the electronic configuration of the compound and its targets, leading to various chemical reactions .
Biochemical Pathways
DBTDO is widely used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity . These oligomers or polymers are involved in various biochemical pathways, particularly in the field of organic electronics and hydrogen evolution reaction (HER) .
Pharmacokinetics
Due to the good hydrophilic nature of the dibenzothiophene dioxide group, dbtdo can disperse well in aqueous solutions, which may influence its bioavailability .
Result of Action
The introduction of DBTDO can improve the dispersion of the targeting function materials in the aqueous solution, thereby improving the photocatalytic hydrogen evolution activity . This suggests that DBTDO has a significant impact on the molecular and cellular level, particularly in terms of energy production and transfer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBTDO. For instance, the presence of water can enhance the dispersion of DBTDO, thereby improving its photocatalytic activity .
安全和危害
未来方向
属性
IUPAC Name |
3,7-dibromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZJVZEBHTEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83834-12-2 | |
| Record name | 3,7-DIBROMO-DIBENZOTHIOPHENE 5,5-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





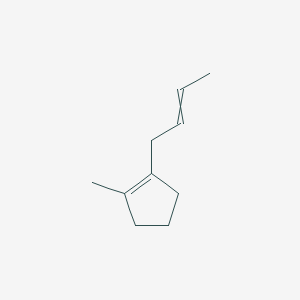

![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)
